Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells vs. Unsubstituted and 6-Bromo Analogs
In comparative in vitro cytotoxicity assays, 3-[4-(diphenylmethyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one exhibited an IC50 of 10.4 µM against MCF-7 breast adenocarcinoma cells, making it the most potent congener in a small library of coumarin-piperazine hybrids . The 6-unsubstituted analog (IC50 > 50 µM) and the 6-bromo analog (IC50 ~ 25 µM) were significantly less active, highlighting the critical contribution of the 6-methoxy group to antiproliferative potency .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 10.4 µM |
| Comparator Or Baseline | 6-unsubstituted analog (IC50 > 50 µM); 6-bromo analog (IC50 ~ 25 µM) |
| Quantified Difference | At least 4.8-fold more potent than the 6-unsubstituted analog; approximately 2.4-fold more potent than the 6-bromo analog |
| Conditions | MCF-7 cells, 48-hour treatment, MTT assay |
Why This Matters
The substantial potency advantage demonstrates that the 6-methoxy substitution is a key determinant of cytotoxicity, guiding procurement decisions for breast cancer-focused SAR programs.
